4-Methyl-5-(piperazin-1-yl)pyrimidine
CAS No.:
Cat. No.: VC18230523
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4 |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 4-methyl-5-piperazin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C9H14N4/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
| Standard InChI Key | RXMGKCDNQLRZCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=NC=C1N2CCNCC2 |
Introduction
4-Methyl-5-(piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a piperazine ring, a common motif in medicinal chemistry known for its pharmacological properties. The systematic name for this compound reflects its structural features, indicating the presence of a methyl group at the 4-position and a piperazinyl substituent at the 5-position of the pyrimidine ring.
Molecular Formula and Weight
-
Molecular Formula: C_8H_{12}N_4
-
Molecular Weight: Approximately 168.21 g/mol
Structural Representation
The structural representation of 4-Methyl-5-(piperazin-1-yl)pyrimidine can be depicted as follows:
textN / \ C C | | N - C - CH3 | | N - C - N | N
Synthesis of 4-Methyl-5-(piperazin-1-yl)pyrimidine
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method involves the reaction of piperazine with substituted pyrimidines under acidic conditions, leading to the formation of the desired product with high yields.
Example Synthesis Route
-
Starting Materials: Piperazine, methylated pyrimidine derivative.
-
Reagents: Acid catalyst (e.g., hydrochloric acid).
-
Conditions: Reflux in an appropriate solvent (e.g., ethanol).
-
Yield: Generally, yields can range from 60% to 80% depending on reaction conditions.
Biological Activity and Pharmacological Evaluation
Research has indicated that compounds related to 4-Methyl-5-(piperazin-1-yl)pyrimidine exhibit significant biological activities, particularly in oncology.
Antitumor Activity
Studies have shown that derivatives of this compound can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in various cancers.
| Compound | Targeted Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | CDK4 | <50 | |
| Compound B | CDK6 | <100 | |
| Compound C | ARK5, FGFR | <200 |
Applications in Medicinal Chemistry
The unique structural features of 4-Methyl-5-(piperazin-1-yl)pyrimidine make it a valuable scaffold in drug design, particularly for developing multi-targeted kinase inhibitors.
Potential Therapeutic Uses
-
Cancer Treatment: Due to its ability to inhibit CDK pathways.
-
Neurological Disorders: Piperazine derivatives have shown promise in modulating neurotransmitter systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume